5,6-Methylenedioxy-2-phenylindole is an organic compound with the chemical formula C₁₅H₁₁NO₂ and a CAS number of 64943-90-4. It belongs to the class of indole derivatives, characterized by a fused benzene and pyrrole ring structure. This compound has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
5,6-Methylenedioxy-2-phenylindole is commercially available from several chemical suppliers, including Thermo Fisher Scientific and Sigma-Aldrich. It is classified under the category of heterocyclic compounds and specifically falls within the subclass of indole derivatives. The compound is often utilized in research settings for its unique structural properties and potential pharmacological effects .
The synthesis of 5,6-Methylenedioxy-2-phenylindole can be achieved through various methods. One common approach involves the reaction of 1-phenyl-1,2-ethanediol with appropriate reagents to form the desired indole structure. The synthesis typically requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yields and purity of the final product. The methods may also involve multi-step reactions, where intermediates are formed and subsequently converted into the target compound.
The molecular structure of 5,6-Methylenedioxy-2-phenylindole features a bicyclic indole framework with methylene dioxy groups at positions 5 and 6.
The compound exhibits a pale cream to brown powder appearance, with a melting point ranging from 228°C to 237°C .
5,6-Methylenedioxy-2-phenylindole can participate in various chemical reactions typical for indole derivatives. These include:
These reactions are often facilitated by catalysts or specific reaction conditions that enhance reactivity without compromising the integrity of the indole structure .
The mechanism of action for 5,6-Methylenedioxy-2-phenylindole is not fully elucidated but is believed to involve interaction with biological targets such as enzymes or receptors in cellular pathways. Preliminary studies suggest that it may exhibit inhibitory effects on specific enzymes involved in inflammatory processes.
Research indicates that compounds similar to 5,6-Methylenedioxy-2-phenylindole may modulate signaling pathways associated with cell proliferation and apoptosis, potentially making them candidates for therapeutic applications .
5,6-Methylenedioxy-2-phenylindole has several scientific uses:
The compound's unique structural features allow it to serve as a lead compound for further drug development efforts targeting various diseases .
The chemical scaffold of 5,6-methylenedioxy-2-phenylindole represents a specialized structural motif within the broader indole class—a family of heterocyclic compounds renowned for their prevalence in pharmaceuticals, agrochemicals, and natural products [3] [6]. Indole synthesis methodologies underwent significant refinement throughout the late 20th century, particularly with the advent of transition-metal-catalyzed reactions. Palladium, copper, and cobalt catalysts enabled novel C–N bond formations and ring closures, facilitating access to intricate indole architectures previously challenging to construct [3]. Within this context, the synthesis of 5,6-methylenedioxy-2-phenylindole (Chemical Formula: C₁₅H₁₁NO₂; Molecular Weight: 237.26 g/mol; CAS: 64943-90-4) emerged through adaptations of classical indole-forming reactions like the Fischer indolization [8].
Table 1: Key Chemical Attributes of 5,6-Methylenedioxy-2-phenylindole
Property | Value |
---|---|
Chemical Formula | C₁₅H₁₁NO₂ |
Molecular Weight | 237.26 g/mol |
CAS Registry Number | 64943-90-4 |
IUPAC Name | 6-phenyl-5H-[1,3]dioxolo[4,5-f]indole |
Synonym(s) | 5,6-Methylenedioxy-2-phenylindole |
Structure | Benzene-fused indole with methylenedioxy bridge between positions 5-6 and phenyl at position 2 |
Chemists systematically modified its core structure to probe structure-activity relationships (SAR), yielding analogs such as 5,6-methylenedioxy-2-aminoindane (MDAI)—where the phenyl group is replaced by an amino-substituted indane—and variations with altered substituents on the phenyl ring or the methylenedioxy group [9]. This analog development was driven by interests in serotonin receptor modulation and the exploration of neuropharmacological tool compounds, long before the compound’s appearance in recreational contexts. The primary synthetic value lay in its utility as an intermediate for complex heterocyclic systems and its role in methodological studies of regioselective indole functionalization [3] [8].
The early 2000s witnessed an unprecedented surge in "designer drugs"—structurally modified analogs of controlled substances marketed to circumvent drug laws. Amidst regulatory crackdowns on compounds like mephedrone (banned in the UK in April 2010), MDAI (5,6-methylenedioxy-2-aminoindane)—a structural cousin of 5,6-methylenedioxy-2-phenylindole—gained prominence as a "legal high" sold under names like "Sparkle" or "Mindy" [2] [7] [9]. Crucially, products advertised as MDAI were often found to contain mixtures of cathinones (e.g., mephedrone) or inorganic fillers, with minimal or no actual MDAI content [2] [9]. Internet search analytics revealed disproportionate interest in MDAI within the UK compared to Germany or the US, correlating with its online marketing as an MDMA surrogate [2] [9].
Table 2: Timeline of MDAI Emergence and Regulatory Response
Year | Event |
---|---|
1990s | Synthesized by David E. Nichols’ team as a non-neurotoxic MDMA analog candidate [9] |
~2007 | First appearance in online designer drug markets |
2010–2012 | Peak popularity post-mephedrone bans; heavy UK-centric online searches [2] |
2011 | Controlled in Switzerland [9] |
2015 | Controlled in China and Denmark [9] |
This period underscored a broader trend: aminoindanes like MDAI represented a deliberate shift away from amphetamine-based scaffolds (e.g., MDMA) toward novel chemotypes less familiar to regulators. The indole/indane hybrid structure of MDAI—and by extension, the phenylindole variant—exemplified this next generation of designer molecules, catalyzing forensic and pharmacological research into their prevalence and monoamine transporter interactions [7] [9].
The pharmacological reassessment of aminoindanes—particularly MDAI—revealed compelling parallels to MDMA, driving interest in 5,6-methylenedioxy-2-phenylindole analogs. In vitro studies demonstrated MDAI’s potent activity as a balanced serotonin-norepinephrine releasing agent (SNRA), with EC₅₀ values of 114 nM (serotonin) and 117 nM (norepinephrine), but weak dopamine release (EC₅₀ = 1,334 nM) [9]. This contrasted sharply with MDMA’s triple-releasing profile and methamphetamine’s dopamine dominance. Receptor screening further showed MDAI’s negligible affinity for 5-HT₂ receptors (Ki >10 μM), explaining its lack of psychedelic effects, and significant binding to α₂-adrenergic receptors (Ki = 322–1,121 nM) [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: